2-(2-oxopyrrolidin-1-yl)butanoic Acid
CAS No.: 67118-31-4
VCID: VC21335277
Molecular Formula: C8H13NO3
Molecular Weight: 171.19 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
2-(2-Oxopyrrolidin-1-yl)butanoic acid is a compound of significant interest in pharmaceutical and biochemical research. It is a metabolite of Levetiracetam, a widely used antiepileptic drug, and exhibits potential therapeutic applications, particularly in neurology. This article provides an in-depth overview of its chemical properties, biological activities, and research findings. Synthesis and Chemical TransformationsThe synthesis of 2-(2-oxopyrrolidin-1-yl)butanoic acid can be achieved through various chemical pathways. One common method involves the reaction of γ-aminobutyric acid derivatives with chloroacetamide, leading to substituted 2-(2-oxopyrrolidin-1-yl) compounds. This synthesis approach is essential for producing the compound in sufficient quantities for research and clinical applications. Biological Activity and Therapeutic Potential2-(2-Oxopyrrolidin-1-yl)butanoic acid has been studied for its anticonvulsant and neuroprotective properties, making it a candidate for further development as an antiepileptic agent. Clinical trials have demonstrated that formulations containing this compound can reduce seizure frequency in patients compared to placebo treatments. Mechanism of ActionThe compound interacts with specific molecular targets, modulating their activity and leading to various biological effects. While its exact pathways and targets are not fully elucidated, it is believed to influence neurotransmitter release and synaptic transmission, similar to its parent compound, Levetiracetam . Formulation InnovationsRecent patents describe innovative formulations incorporating 2-(2-oxopyrrolidin-1-yl)butanoic acid in solid pharmaceutical compositions. These formulations are designed to be water-soluble and can be prepared as non-effervescent granules, allowing for the creation of stable oral solutions without the need for additional stabilizers like parabens . Comparison with Similar Compounds
Storage and StabilityThe stability of 2-(2-oxopyrrolidin-1-yl)butanoic acid is critical for its pharmaceutical applications. It is recommended to store this compound at low temperatures (below -20°C) to prevent degradation and ensure that the active pharmaceutical ingredient maintains its efficacy over time. |
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CAS No. | 67118-31-4 | ||||||||||||||||||||
Product Name | 2-(2-oxopyrrolidin-1-yl)butanoic Acid | ||||||||||||||||||||
Molecular Formula | C8H13NO3 | ||||||||||||||||||||
Molecular Weight | 171.19 g/mol | ||||||||||||||||||||
IUPAC Name | 2-(2-oxopyrrolidin-1-yl)butanoic acid | ||||||||||||||||||||
Standard InChI | InChI=1S/C8H13NO3/c1-2-6(8(11)12)9-5-3-4-7(9)10/h6H,2-5H2,1H3,(H,11,12) | ||||||||||||||||||||
Standard InChIKey | IODGAONBTQRGGG-UHFFFAOYSA-N | ||||||||||||||||||||
SMILES | CCC(C(=O)O)N1CCCC1=O | ||||||||||||||||||||
Canonical SMILES | CCC(C(=O)O)N1CCCC1=O | ||||||||||||||||||||
Appearance | White to Off-White Solid | ||||||||||||||||||||
Melting Point | 154 - 157°C | ||||||||||||||||||||
Purity | > 95% | ||||||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||||||
Synonyms | 1-ethyl-2-oxo-1-pyrrolidine acetic acid 2-(2-oxopyrrolidin-1-yl)butanoic acid 2-pyrrilidone-N-butyric acid Imp-2 cpd |
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PubChem Compound | 10464751 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
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